Iopamidol-d3 is synthesized from iopamidol through specific chemical modifications. The original iopamidol compound is derived from a multi-step synthesis process involving various organic precursors and reagents. The deuterated version is typically produced in specialized laboratories or pharmaceutical companies focused on developing advanced imaging agents.
Iopamidol-d3 falls under the category of iodinated contrast media (ICMs), which are compounds that contain iodine and are used to enhance the contrast of images obtained through radiographic techniques. It is classified as a non-ionic contrast agent, meaning it does not dissociate into charged particles in solution, which generally results in fewer side effects compared to ionic contrast agents.
The synthesis of iopamidol-d3 involves several key steps, primarily focusing on the selective deuteration of the original iopamidol compound. A common method includes:
The process ensures that the final product meets stringent specifications, including optical rotation and purity standards set by regulatory bodies such as the United States Pharmacopeia. The use of deuterated solvents and reagents during synthesis aids in achieving the desired isotopic labeling without introducing impurities.
Iopamidol-d3 retains the core structure of iopamidol, characterized by its amide groups and iodine atoms. The molecular formula for iopamidol-d3 can be represented as with three hydrogen atoms replaced by deuterium.
Iopamidol-d3 participates in various chemical reactions typical for iodinated compounds, including:
The reactions are often monitored using chromatographic techniques to ensure product integrity and yield. Mass spectrometry may also be employed to confirm molecular weight and structure.
Iopamidol-d3 functions primarily as a contrast agent by enhancing X-ray attenuation due to its high iodine content. Upon administration, it increases the visibility of vascular structures and organs during imaging procedures.
The mechanism relies on the differential absorption of X-rays by tissues containing varying concentrations of iodine. This property allows for clearer delineation between normal and pathological tissues during radiographic examinations .
Iopamidol-d3 is utilized in various scientific applications beyond routine imaging:
Iopamidol-d3 is a deuterium-labeled analog of the nonionic radiocontrast agent iopamidol, specifically designed for research applications. Its chemical structure comprises a 2,4,6-triiodinated benzene core with dicarboxamide functionalities at positions 1 and 3, linked to 1,3-dihydroxypropan-2-yl groups. The deuterium labeling occurs exclusively at the methyl group of the (2S)-2-hydroxypropanamido moiety attached to position 5 of the benzene ring, resulting in the systematic name N,N′-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide [3] [5]. The molecular formula is C₁₇H₁₉D₃I₃N₃O₈, with a molecular weight of 780.10 g/mol—3 Da higher than non-deuterated iopamidol (777.09 g/mol) due to the substitution of three hydrogen atoms with deuterium [3] [8]. The CAS registry number 1217831-76-9 uniquely identifies this isotopologue [3] [5] [6].
The synthesis of Iopamidol-d3 adapts established routes for non-deuterated iopamidol, incorporating deuterium at the propionyl moiety early in the synthetic sequence. Key steps include:
Table 1: Key Reagents in Iopamidol-d3 Synthesis
Reagent Type | Example | Role |
---|---|---|
Deuterated building block | (2S)-2-hydroxypropanoyl-d3 chloride | Introduces deuterium label |
Coupling agent | DMAP | Catalyzes amide bond formation |
Solvent | Dimethylacetamide (DMAc) | Facilitates acylation reaction |
Protecting group | Acetyl | Shields hydroxyl groups during synthesis |
Iopamidol-d3 shares the core solubility profile of its non-deuterated counterpart but exhibits nuanced differences in physicochemical behavior:
Spectroscopic Signatures: FT-IR shows C–D stretching vibrations at ~2100–2200 cm⁻¹, absent in non-deuterated iopamidol. NMR exhibits characteristic peak shifts for the –CD₃ group (e.g., ²H NMR signal at ~1.2 ppm) [3] [5].
Degradation Pathways: Like iopamidol, hydrolytic deiodination under extreme pH or prolonged UV exposure is possible. Deuterium labeling does not alter primary degradation routes but may slightly modulate kinetics via kinetic isotope effects [8].
Deuteration minimally alters molecular geometry but introduces measurable changes in physical and analytical properties:
Table 2: Comparative Properties of Iopamidol and Iopamidol-d3
Property | Iopamidol | Iopamidol-d3 | Analytical Significance |
---|---|---|---|
Molecular weight | 777.09 g/mol | 780.10 g/mol | MS differentiation |
Methyl group vibration | ~2980 cm⁻¹ (C–H) | ~2100 cm⁻¹ (C–D) | FT-IR identification |
CAS number | 60166-93-0 | 1217831-76-9 | Database indexing |
Primary application | Clinical imaging | Research standard | Quantitation via isotope dilution |
The primary utility of Iopamidol-d3 lies in its role as an internal standard for mass spectrometric quantification of iopamidol in environmental and biological matrices. Its near-identical chromatographic behavior and chemical stability, combined with the predictable mass shift, minimize matrix effects and improve analytical accuracy [3] [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1